

# Application Note: Chromatographic Separation of Linagliptin from N-Formyl Linagliptin

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## Compound of Interest

Compound Name: *N-Formyl Linagliptin*

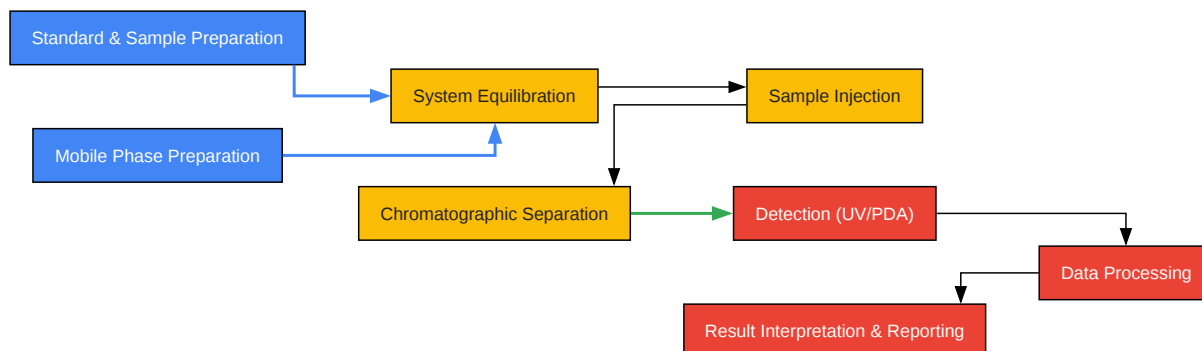
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## Introduction

Linagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. During the synthesis and storage of Linagliptin, various related substances or impurities can form, one of which is **N-Formyl Linagliptin**. The presence of this and other impurities can affect the safety and efficacy of the final drug product. Therefore, a robust analytical method is crucial for the separation and quantification of Linagliptin from its potential impurities. This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the effective separation of Linagliptin from **N-Formyl Linagliptin**.

## Experimental Workflow



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Caption: Experimental workflow for the chromatographic separation of Linagliptin.

## Quantitative Data Summary

The following table summarizes the chromatographic parameters for the separation of Linagliptin and **N-Formyl Linagliptin** based on a developed High-Performance Liquid Chromatography (HPLC) method.

| Parameter               | Linagliptin | N-Formyl Linagliptin |
|-------------------------|-------------|----------------------|
| Retention Time (min)    | ~ 5.5       | ~ 3.9                |
| Relative Retention Time | 1.00        | ~ 0.71               |
| Resolution (Rs)         | $\geq 2.0$  | $\geq 2.0$           |
| Tailing Factor (T)      | < 1.5       | < 1.5                |
| Theoretical Plates (N)  | > 2000      | > 2000               |

## Detailed Experimental Protocol

This protocol outlines a stability-indicating RP-HPLC method for the determination of Linagliptin and its related substances, including **N-Formyl Linagliptin**.

## 1. Instrumentation and Chromatographic Conditions

- System: A gradient-capable High-Performance Liquid Chromatography (HPLC) system with a PDA detector.
- Column: Kromasil C18 (250 x 4.6 mm, 5 µm) or equivalent.[1]
- Mobile Phase A: 0.1% Orthophosphoric acid in water, pH adjusted to 2.5.[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient Program: A gradient program is often employed to achieve optimal separation of multiple impurities. For the specific separation of **N-Formyl Linagliptin**, an isocratic elution can also be effective.[1][2]
- Flow Rate: 1.0 mL/min.[1]
- Column Temperature: 45 °C.[3]
- Detection Wavelength: 225 nm.[1][3]
- Injection Volume: 10 µL.[1]
- Diluent: A mixture of Mobile Phase A and Methanol (50:50 v/v).[3]

## 2. Preparation of Solutions

- Standard Stock Solution (Linagliptin): Accurately weigh and dissolve an appropriate amount of Linagliptin reference standard in the diluent to obtain a known concentration (e.g., 800 µg/mL).[3]
- Impurity Stock Solution (**N-Formyl Linagliptin**): Accurately weigh and dissolve an appropriate amount of **N-Formyl Linagliptin** reference standard in the diluent to prepare a stock solution.

- **System Suitability Solution:** Prepare a solution containing both Linagliptin and **N-Formyl Linagliptin** at appropriate concentrations in the diluent.
- **Sample Solution:** Accurately weigh and dissolve the sample containing Linagliptin in the diluent to achieve a target concentration.

### 3. Chromatographic Procedure

- Equilibrate the chromatographic system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the diluent as a blank to ensure the absence of interfering peaks.
- Inject the system suitability solution to evaluate the performance of the chromatographic system. The resolution between Linagliptin and **N-Formyl Linagliptin** should be greater than 2.0.
- Inject the standard and sample solutions in duplicate.
- Record the chromatograms and integrate the peak areas.

### 4. Data Analysis

- Identify the peaks of Linagliptin and **N-Formyl Linagliptin** in the sample chromatogram by comparing their retention times with those obtained from the standard injections.
- Calculate the amount of **N-Formyl Linagliptin** in the sample using the following formula:

$$\% \text{ Impurity} = (\text{Area of Impurity} / \text{Area of Standard}) \times (\text{Concentration of Standard} / \text{Concentration of Sample}) \times \text{Purity of Standard} \times 100$$

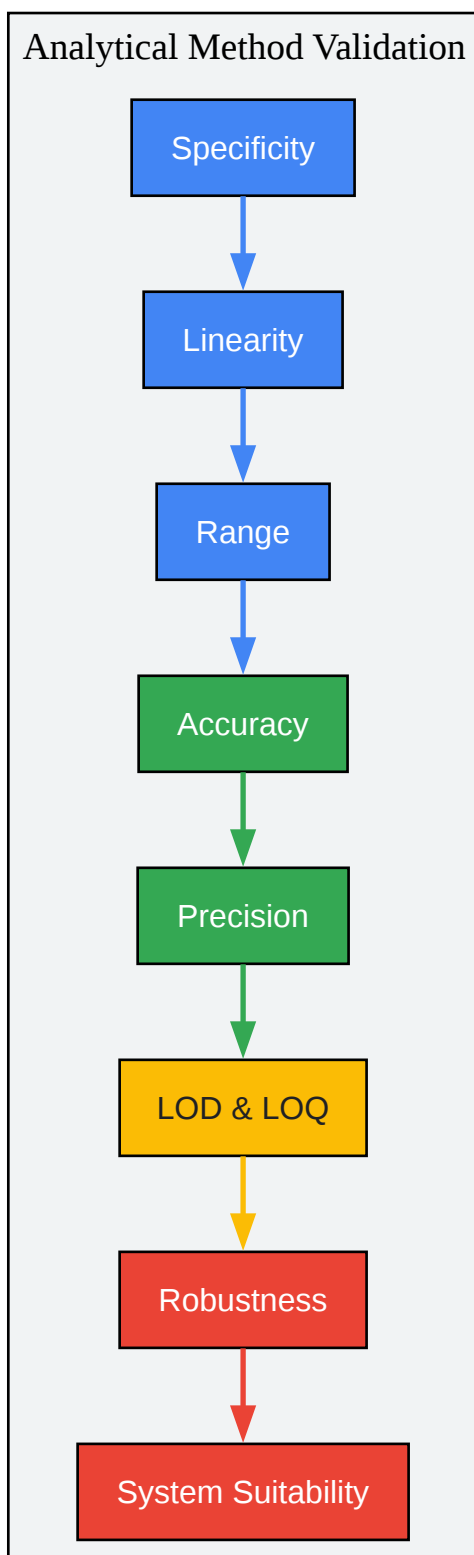
### Method Development Insights

During the development of a robust separation method, several column chemistries and mobile phase compositions were evaluated. It was observed that on a C8 column, **N-Formyl Linagliptin** eluted very close to Linagliptin, resulting in poor resolution.<sup>[2]</sup> The use of a Pentafluorophenyl (PFP) C18 column showed improved separation, especially with the addition of methanol to the mobile phase.<sup>[2]</sup> Ultimately, a C18 column with a mobile phase consisting of

a phosphate buffer and acetonitrile under gradient or isocratic conditions has been found to provide a successful and repeatable separation of Linagliptin from its N-Formyl impurity.[1][4] The **N-Formyl Linagliptin** impurity can be formed during thermal and oxidative degradation of Linagliptin.[2]

## Signaling Pathway (Illustrative)

The following diagram illustrates the logical flow of method validation as per ICH guidelines, which is a critical step after the development of any analytical method.



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Caption: Logical flow of analytical method validation according to ICH guidelines.

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- To cite this document: BenchChem. [Application Note: Chromatographic Separation of Linagliptin from N-Formyl Linagliptin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1156828#chromatographic-separation-of-linagliptin-from-n-formyl-linagliptin]

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